molecular formula C11H8ClNO B12217845 7-Chloro-8-methylquinoline-2-carbaldehyde

7-Chloro-8-methylquinoline-2-carbaldehyde

Cat. No.: B12217845
M. Wt: 205.64 g/mol
InChI Key: ACMWTTAVQUEDKM-UHFFFAOYSA-N
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Description

7-Chloro-8-methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methylquinoline-2-carbaldehyde typically involves the reaction of 3-chloro-2-methylaniline with glycerol in the presence of sulfuric acid and sodium iodide under vacuum conditions . The reaction mixture is heated gradually to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

7-Chloro-8-methylquinoline-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor for the synthesis of various pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-methylquinoline-2-carbaldehyde is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

7-chloro-8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8ClNO/c1-7-10(12)5-3-8-2-4-9(6-14)13-11(7)8/h2-6H,1H3

InChI Key

ACMWTTAVQUEDKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)C=O)Cl

Origin of Product

United States

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